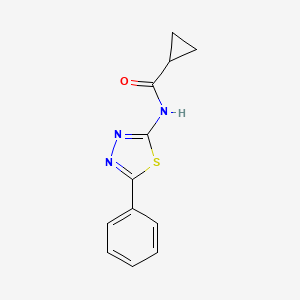

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in various scientific research fields.

Mecanismo De Acción

Target of Action

The primary targets of a compound like “N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide” are usually specific proteins or enzymes in the body that the compound can bind to and exert its effects .

Mode of Action

Once “this compound” binds to its target, it may inhibit or enhance the function of the target, leading to changes in cellular processes .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a harmful substance, or it might enhance a pathway that promotes the production of a beneficial substance .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would determine how the compound is absorbed into the body, distributed to different tissues, metabolized into different forms, and finally excreted from the body .

Result of Action

The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular function .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of "this compound" .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide are largely determined by its interactions with various biomolecules. It has been reported that thiadiazole derivatives can disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells . This suggests that this compound may interact with enzymes and proteins involved in DNA replication .

Cellular Effects

It has been suggested that this compound may have cytotoxic effects on certain types of cancer cells . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on its structural similarity to other thiadiazole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is reasonable to assume that the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its structural similarity to other thiadiazole derivatives, it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that this compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 5-phenyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has been explored for various scientific research applications, including:

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine

- N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

- N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is unique due to the presence of both the cyclopropane and thiadiazole moieties, which impart distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various research applications.

Actividad Biológica

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiadiazole ring, which is known for its pharmacological significance. The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H12N4S |

| Molecular Weight | 236.30 g/mol |

| CAS Number | Not available |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives, including this compound. Research has shown that compounds with a similar structure exhibit significant cytotoxicity against various cancer cell lines.

- Cytotoxicity Testing : The compound was evaluated for its cytotoxic effects on breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The median inhibitory concentration (IC50) values indicated potent activity:

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells. Key apoptotic markers such as the Bax/Bcl-2 ratio and caspase activation were significantly altered upon treatment with the compound, indicating its role in promoting programmed cell death .

Antimicrobial Properties

Thiadiazole derivatives have also been studied for their antimicrobial activities. This compound exhibits notable antibacterial and antifungal properties:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. In vitro studies reported a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Similar to its antibacterial effects, the compound demonstrated antifungal activity against common fungal pathogens .

Case Studies

Several case studies have been published that focus on the biological activity of thiadiazole derivatives:

- Study on Cytotoxicity : A study evaluating multiple thiadiazole compounds revealed that those with phenyl substitutions exhibited enhanced cytotoxicity against cancer cells compared to their non-substituted counterparts .

- In Vivo Studies : An in vivo study assessed the efficacy of a related thiadiazole derivative in tumor-bearing mice models, showing significant tumor reduction and highlighting the therapeutic potential of these compounds .

Summary of Research Findings

The following table summarizes key findings from recent research on this compound:

| Activity Type | Cell Line/Organism | IC50 | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 5.36 µg/mL | Induction of apoptosis |

| HepG2 | 3.13 µg/mL | Induction of apoptosis | |

| Antibacterial | Various bacterial strains | Variable | Disruption of cell wall synthesis |

| Antifungal | Common fungal pathogens | Variable | Inhibition of fungal growth |

Propiedades

IUPAC Name |

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c16-10(8-6-7-8)13-12-15-14-11(17-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBAYJIZWXXUJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.